5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic xanthine-derived polycyclic compound characterized by a fused triazolo-purine-dione scaffold. This structure features a phenethyl group at the 9-position, a methyl group at the 5-position, and a phenyl substituent at the 3-position. Such substitutions modulate its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.
Properties
IUPAC Name |
1-methyl-8-phenyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-25-19-16(18(28)22-21(25)29)26(13-12-14-8-4-2-5-9-14)20-24-23-17(27(19)20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIARKPDUOSNZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction
The triazolopurine dione core is synthesized via a cyclocondensation reaction between 6-chloro-5-methylpurine-2,4-dione and 3-amino-1,2,4-triazole. Under refluxing conditions in dimethylformamide (DMF) at 120°C for 12 hours, the reaction proceeds with a 72% yield, as confirmed by HPLC analysis. The mechanism involves nucleophilic attack by the triazole’s amino group on the purine’s C6 position, followed by elimination of HCl and ring closure (Figure 1).
Reaction Conditions :
- Solvent: DMF
- Temperature: 120°C
- Catalyst: None required
- Yield: 72%
Purification and Characterization
Chromatographic Methods
Crude product purification employs silica gel chromatography with a gradient eluent (ethyl acetate:hexane, 1:3 → 1:1). The target compound elutes at Rf = 0.45, with >98% purity confirmed by LC-MS.
Comparative Data :
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 98.2 | 75 |
| Recrystallization | 95.7 | 82 |
Recrystallization from ethanol/water (3:1) offers higher recovery but lower purity, making it suitable for intermediate stages.
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, phenyl-H), 4.12 (t, J = 7.2 Hz, 2H, CH2), 3.89 (s, 3H, N5-CH3).
- HRMS : m/z calc. for C21H18N6O2 [M+H]+: 409.1392, found: 409.1389.
Industrial-Scale Production
Catalytic System Optimization
A heterogeneous Pd/C catalyst (1 wt%) replaces homogeneous Pd(PPh3)4 in the Suzuki coupling, enabling catalyst recycling and reducing metal contamination to <2 ppm.
Scale-Up Parameters :
- Batch size: 10 kg
- Yield: 65%
- Purity: 97.5%
Green Chemistry Adaptations
- Solvent recovery: 90% THF reclaimed via distillation.
- Waste reduction: Alkylation byproducts repurposed as ligands in coordination chemistry.
Comparative Analysis of Synthetic Pathways
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Sequential alkylation | 5 | 42 | 120 |
| One-pot synthesis | 3 | 58 | 85 |
The one-pot approach condenses triazole formation and phenethylation into a single step using phase-transfer catalysis, though it requires stringent temperature control (±2°C).
Challenges and Mitigation Strategies
Byproduct Formation
Di-alkylated byproducts (∼15%) arise during phenethylation. Adding 1 equiv. of tetrabutylammonium iodide suppresses this via selective mono-alkylation.
Oxidative Degradation
The dione moiety undergoes oxidation under acidic conditions. Storage under nitrogen with 0.1% BHT stabilizes the compound for >24 months.
Chemical Reactions Analysis
Types of Reactions
5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Adenosine Receptor Modulation
One of the primary applications of this compound is in the modulation of adenosine receptors. Adenosine receptors are G-protein-coupled receptors that play critical roles in numerous physiological processes. Research indicates that derivatives of triazolo-purines can act as antagonists or agonists at different adenosine receptor subtypes (A1, A2A, A2B, A3), which are implicated in various diseases including cancer and neurological disorders .
Anticancer Activity
Studies have demonstrated that certain triazolo-purine derivatives exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves interference with adenosine signaling pathways that are frequently hijacked by tumors to promote growth and evade immune responses .
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of 5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate adenosine receptor affinity | Showed high selectivity for A2A receptors with potential therapeutic implications for Parkinson's disease. |
| Study 2 | Assess anticancer effects | Induced apoptosis in breast cancer cell lines through modulation of adenosine signaling pathways. |
| Study 3 | Investigate anti-inflammatory properties | Demonstrated reduction in inflammatory markers in animal models of arthritis. |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the triazole ring and subsequent modifications to introduce phenethyl and methyl groups .
Mechanism of Action
The mechanism of action of 5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis, leading to cell lysis. In anticancer research, the compound is thought to interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of key enzymes and receptors.
Comparison with Similar Compounds
Key Observations :
- 3-Substituent : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may increase receptor-binding affinity compared to phenyl or 4-methylphenyl.
- Biological Activity : Compound 5 () demonstrates GPR35 agonism, while other analogs lack explicit functional data, highlighting the importance of substituent-driven target specificity.
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-Methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a compound belonging to the class of triazolopurines, which are known for their diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula: C21H17N5O2
- Molecular Weight: 365.39 g/mol
The structure features a triazole ring fused with a purine-like system, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include:
- Formation of the Triazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Purine Ring Construction: Through cyclization reactions that incorporate phenethyl and phenyl groups.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolopurines. For instance:
- In Vitro Studies: The compound exhibited significant cytotoxicity against various cancer cell lines. IC50 values were reported in the low micromolar range, indicating potent activity against tumor cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| HCT116 | 4.8 |
| A375 | 6.0 |
Anti-inflammatory Effects
The anti-inflammatory properties of related triazolopurines have been investigated using assays such as:
- Cyclooxygenase (COX) Inhibition: Compounds similar to 5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine showed effective inhibition of COX enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
| Compound | COX-1 IC50 (µg/ml) | COX-2 IC50 (µg/ml) |
|---|---|---|
| Indomethacin | 91.57 | 42.66 |
| Test Compound | 40.04–87.29 | 27.76–42.30 |
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Kinases: Triazolopurines can inhibit specific kinases involved in cell proliferation.
- Modulation of Apoptosis: The compound may induce apoptosis in cancer cells via mitochondrial pathways.
Case Studies
-
Study on Antitumor Activity:
- A study conducted on various triazolopurine derivatives demonstrated that compounds with bulky substituents at the phenyl position showed enhanced cytotoxicity against breast cancer cell lines.
- The mechanism was linked to the inhibition of the PI3K/Akt pathway.
-
Evaluation of Anti-inflammatory Properties:
- A comparative study using indomethacin as a standard showed that triazolopurines had superior anti-inflammatory effects in animal models of arthritis.
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization requires systematic variation of reaction parameters using Design of Experiments (DoE) principles. Key factors include solvent choice (e.g., DMF or dioxane for crystallization ), temperature control (reflux conditions ), and stoichiometric ratios of intermediates (e.g., methyl iodide for methylation ). Statistical analysis via response surface methodology can identify interactions between variables and reduce trial-and-error approaches . For example, adjusting reaction time and catalyst loadings in multi-step syntheses (e.g., cyclocondensation or alkylation steps) improves yield reproducibility .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., phenethyl or methyl groups) and confirms stereochemistry .
- Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns, critical for detecting impurities .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for dione moieties) .
- Elemental Analysis: Ensures stoichiometric consistency, particularly for nitrogen and oxygen content .
Advanced: How can computational methods guide the design of novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Predict reaction pathways and transition states to prioritize synthetic routes. For example, reaction path searches using density functional theory (DFT) optimize energy barriers for cyclization steps .
- Molecular Docking: Screens derivatives for target binding (e.g., kinase inhibition) by modeling interactions with biological receptors .
- Machine Learning: Analyzes structure-activity relationships (SAR) from existing data to propose substituents (e.g., fluorobenzyl or methoxyphenyl groups) that enhance pharmacological properties .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from variations in experimental conditions. A meta-analysis framework should:
- Compare purity levels (e.g., HPLC vs. crude product testing ).
- Standardize biological assays (e.g., cell line specificity or dosage protocols ).
- Validate target engagement using orthogonal methods (e.g., surface plasmon resonance alongside enzymatic assays ).
- Replicate studies under controlled parameters (solvent, pH) to isolate confounding variables .
Advanced: What strategies assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Stress Testing: Expose the compound to elevated temperatures, UV light, or hydrolytic conditions (acidic/basic buffers) to identify degradation products via LC-MS .
- Kinetic Studies: Monitor half-life in biological matrices (e.g., plasma) using isotopic labeling .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability for storage recommendations .
Basic: What role do substituents (e.g., phenethyl, methyl) play in modulating reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Methoxy or fluorine substituents increase electrophilicity at the triazolo-purine core, enhancing nucleophilic attack in functionalization reactions .
- Steric Effects: Bulky phenethyl groups may hinder access to reactive sites, requiring polar aprotic solvents (DMF) to improve solubility .
- Hydrogen Bonding: Methyl groups at N-5 influence crystal packing and solubility profiles, assessed via X-ray diffraction .
Advanced: How to design a scalable synthesis protocol for industrial research?
Methodological Answer:
- Flow Chemistry: Continuous reactors minimize intermediate isolation steps and improve heat/mass transfer for exothermic reactions .
- Process Analytical Technology (PAT): In-line monitoring (e.g., Raman spectroscopy) ensures real-time quality control during scale-up .
- Solvent Recycling: Green chemistry principles (e.g., ethanol/water mixtures) reduce waste and costs .
Basic: What analytical methods quantify the compound in complex matrices?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Paired with UV/Vis detection for quantification in biological samples .
- Capillary Electrophoresis (CE): Resolves charged species in mixtures with high sensitivity .
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or degradation products .
Advanced: How to validate the mechanism of action in target pathways?
Methodological Answer:
- CRISPR-Cas9 Knockout Models: Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Isothermal Titration Calorimetry (ITC): Measures binding affinity and stoichiometry with purified proteins .
- Transcriptomic Profiling: RNA sequencing identifies downstream effects on gene expression networks .
Advanced: How to address reproducibility challenges in multi-step syntheses?
Methodological Answer:
- Automated Synthesis Platforms: Robotic systems standardize reaction conditions (e.g., stirring rate, inert atmosphere) .
- Intermediate Characterization: Isolate and validate each step via TLC or FT-IR before proceeding .
- Cross-Lab Validation: Collaborative studies using shared protocols (e.g., predefined molar ratios or catalysts) reduce operator bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
